Lipophilicity Modulation: 2-(Aminomethyl)-4-bromoaniline (XLogP3-AA 1.3) Exhibits Significantly Higher Lipophilicity than 2-Aminomethyl-5-bromoaniline (XLogP3-AA 0.9)
The computed lipophilicity of 2-(Aminomethyl)-4-bromoaniline is XLogP3-AA 1.3 [1]. In contrast, the 5-bromo regioisomer (2-(Aminomethyl)-5-bromoaniline, CAS 624813-49-6) has a computed XLogP3-AA of 0.9 [2]. This represents a 44% increase in lipophilicity for the 4-bromo isomer. The higher LogP value for the 4-bromo isomer can influence membrane permeability and protein binding in drug discovery programs where these properties are critical optimization parameters.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA 1.3 |
| Comparator Or Baseline | 2-(Aminomethyl)-5-bromoaniline: XLogP3-AA 0.9 |
| Quantified Difference | Increase of 0.4 log units (44% relative increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and oral bioavailability in drug candidates, and selecting the 4-bromo isomer provides a quantifiably different physicochemical starting point for lead optimization compared to the 5-bromo alternative.
- [1] PubChem. (2026). 2-(Aminomethyl)-4-bromoaniline. PubChem CID 22956837. Computed XLogP3-AA value: 1.3. View Source
- [2] PubChem. (2026). 2-(Aminomethyl)-5-bromoaniline. PubChem CID 16216240. Computed XLogP3-AA value: 0.9. View Source
